molecular formula C8H8BrN3 B2772042 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 1379302-38-1

6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2772042
CAS No.: 1379302-38-1
M. Wt: 226.077
InChI Key: ZMOJKPVVZZUWDL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Chemical Sciences

Fused heterocyclic systems, which consist of at least two rings sharing a common bond and containing one or more heteroatoms, are of paramount importance in contemporary chemical sciences. Their rigid, polycyclic structures provide a three-dimensional framework that is often found in natural products and biologically active molecules. This structural rigidity can lead to higher binding affinities and selectivities for biological targets, a crucial aspect in drug design. Furthermore, the fusion of different heterocyclic rings can modulate the electronic properties of the resulting molecule, influencing its reactivity, stability, and photophysical characteristics. These properties make fused heterocycles valuable building blocks in the development of pharmaceuticals, agrochemicals, and functional organic materials.

Historical Development and Evolution of Pyrazolo[1,5-a]pyrimidine (B1248293) Research

The exploration of the pyrazolo[1,5-a]pyrimidine scaffold began in the mid-20th century, as part of a broader investigation into the synthesis and reactivity of fused nitrogen-containing heterocycles. Early research primarily focused on the fundamental chemistry of these compounds, establishing various synthetic routes, most commonly through the condensation of 3-aminopyrazoles with 1,3-dielectrophilic species. Over the decades, the versatility of this scaffold became increasingly apparent, leading to the development of a vast library of derivatives with diverse substitution patterns. The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the structure and reactivity of these compounds. More recently, the advent of modern synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, has further expanded the accessible chemical space of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

The Pyrazolo[1,5-a]pyrimidine Nucleus as a Privileged Scaffold in Chemical Biology

The pyrazolo[1,5-a]pyrimidine nucleus is widely recognized as a "privileged scaffold" in chemical biology and medicinal chemistry. This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide range of therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a key component of nucleic acids, which allows it to interact with a variety of enzymes and receptors that recognize purine-like structures.

Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making these compounds promising candidates for anticancer drug development.

Central Nervous System (CNS) Activity: Certain derivatives have shown activity as anxiolytics, sedatives, and hypnotics, targeting receptors in the central nervous system.

Antimicrobial and Antiviral Activity: The scaffold has also been explored for its potential in combating infectious diseases.

The therapeutic potential of this scaffold is underscored by the fact that several drugs containing the pyrazolo[1,5-a]pyrimidine core have been successfully commercialized. mdpi.com

Contextualizing 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine within Pyrazolo[1,5-a]pyrimidine Chemistry

While the broader pyrazolo[1,5-a]pyrimidine scaffold is extensively studied, specific information on This compound in publicly available scientific literature is limited. However, its structure suggests it is a valuable intermediate and a target for further functionalization in chemical synthesis.

The presence of a bromine atom at the 6-position is of particular significance. Halogenated heterocycles are crucial building blocks in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

The ethyl group at the 3-position, a small alkyl substituent, can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding to biological targets. The synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines is well-established, often achieved by using appropriately substituted 1,3-dicarbonyl compounds or their equivalents in the initial cyclization reaction.

Given the synthetic accessibility of related 6-bromo and 3-alkyl pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound would be a synthetically tractable molecule. Its primary utility would likely be as a versatile intermediate for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate the specific properties and potential applications of this particular derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-6-3-11-12-5-7(9)4-10-8(6)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJKPVVZZUWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization Techniques for 6 Bromo 3 Ethylpyrazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine, a combination of 1D and 2D NMR experiments provides an unambiguous confirmation of its structure.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In this compound, the aromatic protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core and the protons of the ethyl group exhibit characteristic chemical shifts and coupling patterns.

The pyrazolo[1,5-a]pyrimidine ring system has three protons: H-2, H-5, and H-7. The ethyl group at position 3 consists of a methylene (B1212753) (CH₂) and a methyl (CH₃) group. The bromine atom at position 6 influences the electronic environment of the adjacent H-5 and H-7 protons.

Expected ¹H NMR Chemical Shifts:

H-2: This proton on the pyrazole (B372694) ring is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm.

H-5: This proton is adjacent to the bromine atom and is expected to be a doublet, coupled to H-7. Its chemical shift would likely be in the range of δ 8.5-9.0 ppm.

H-7: This proton is also adjacent to the bromine-bearing carbon and is expected to be a doublet, coupled to H-5, appearing around δ 7.0-7.5 ppm.

-CH₂- (ethyl): The methylene protons are adjacent to the pyrazole ring and will appear as a quartet, coupled to the methyl protons, typically in the range of δ 2.8-3.2 ppm.

-CH₃ (ethyl): The terminal methyl protons will appear as a triplet, coupled to the methylene protons, in the upfield region around δ 1.3-1.5 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-28.0 - 8.5Singlet (s)N/A
H-58.5 - 9.0Doublet (d)~2.0-3.0
H-77.0 - 7.5Doublet (d)~2.0-3.0
-CH₂-2.8 - 3.2Quartet (q)~7.0-8.0
-CH₃1.3 - 1.5Triplet (t)~7.0-8.0
Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The pyrazolo[1,5-a]pyrimidine core contains six carbon atoms, and the ethyl group adds two more, for a total of eight distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms, particularly the nitrogen and bromine atoms.

Expected ¹³C NMR Chemical Shifts:

C-2, C-3, C-3a, C-5, C-6, C-7: The six carbons of the heterocyclic core are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C-6) would be significantly shifted, while carbons adjacent to nitrogen atoms (C-2, C-3a, C-5, C-7) will also show characteristic downfield shifts.

-CH₂- and -CH₃: The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum (δ 10-40 ppm).

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2145 - 150
C-3115 - 120
C-3a148 - 152
C-5150 - 155
C-695 - 105
C-7130 - 135
-CH₂-20 - 25
-CH₃12 - 16
Table 2: Predicted ¹³C NMR Data for this compound.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H-5 and H-7, and between the -CH₂- and -CH₃ protons of the ethyl group, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-5 to C-5, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It can be used to confirm the conformation of the ethyl group relative to the heterocyclic ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis. researchgate.netchemijournal.com

For this compound (C₈H₈BrN₃), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Expected Mass Spectrometric Data:

Molecular Formula: C₈H₈BrN₃

Molecular Weight: Approximately 226.08 g/mol

Expected Molecular Ion Peaks (m/z): A peak at ~225 corresponding to [C₈H₈⁷⁹BrN₃]⁺ and a peak at ~227 corresponding to [C₈H₈⁸¹BrN₃]⁺.

Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) or cleavage of the pyrimidine (B1678525) ring.

AnalysisExpected Result
Molecular Ion Peak [M]⁺ (for ⁷⁹Br)~225 m/z
Molecular Ion Peak [M+2]⁺ (for ⁸¹Br)~227 m/z
Key FragmentationLoss of ethyl group (-C₂H₅), leading to a fragment at ~196/198 m/z
Table 3: Predicted Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule. researchgate.netnih.gov

The IR spectrum of this compound would be characterized by absorption bands corresponding to the aromatic C-H and C=C/C=N bonds of the heterocyclic ring, the aliphatic C-H bonds of the ethyl group, and the C-Br bond.

Vibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (ethyl group)2850 - 3000
C=C and C=N Ring Stretching1500 - 1650
C-H Bending1350 - 1480
C-Br Stretch500 - 650
Table 4: Predicted IR Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

This technique would confirm the planarity of the fused pyrazolo[1,5-a]pyrimidine ring system. It would also reveal the precise conformation of the ethyl substituent relative to the ring and provide insights into how the molecules pack in the crystal lattice, including any potential π–π stacking or halogen bonding interactions involving the bromine atom. researchgate.net While specific crystallographic data is not available, analysis of similar pyrazolo[1,5-a]pyrimidine structures indicates that the core is largely planar. researchgate.net

Chromatographic and Other Purity Assessment Techniques in Research Synthesis

In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, chromatographic techniques are indispensable for both purification and purity verification. While specific data for this compound is not extensively detailed in publicly available literature, the methodologies applied to analogous compounds provide a clear framework for the expected analytical procedures.

Thin-Layer Chromatography (TLC): TLC is a commonly used qualitative technique to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For pyrazolo[1,5-a]pyrimidine derivatives, a typical TLC analysis would involve spotting a solution of the crude product on a silica gel plate and developing it with a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The positions of the separated components are visualized under UV light. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Column Chromatography: Following a synthesis, column chromatography is a standard method for the purification of the crude product. This technique operates on the same principles as TLC but on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components. For compounds in the pyrazolo[1,5-a]pyrimidine class, a gradient of ethyl acetate in n-hexane is often effective. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of the purity of a compound. It offers high resolution and sensitivity. A reversed-phase HPLC method would likely be employed for this compound, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water. The compound's purity is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the synthesized compound by providing information about its molecular weight. For a related compound, 6-bromo-pyrazolo[1,5-a]-pyrimidine-3-ethyl-carboxylate, LC-MS has been used to confirm its structure. researchgate.net This suggests that LC-MS would be a crucial tool for the characterization of this compound as well.

Other Purity Assessment Techniques: Beyond chromatographic methods, other techniques are also important for characterizing the purity of this compound.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range. Therefore, determining the melting point can be a quick and simple indicator of purity.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the pure compound. A close correlation between the found and calculated values is a strong indicator of purity. For various pyrazolo[1,5-a]pyrimidine derivatives, elemental analysis has been used to confirm their composition.

Below are interactive tables summarizing typical data that would be generated during the purity assessment of a compound like this compound, based on methods used for analogous structures.

Table 1: Illustrative Chromatographic Data for Purity Assessment

Technique Stationary Phase Mobile Phase/Eluent Retention Parameter Purity (%)
TLC Silica Gel 60 F254 n-Hexane:Ethyl Acetate (7:3) Rf = 0.45 N/A
Column Chromatography Silica Gel (60-120 mesh) Gradient: 0-50% Ethyl Acetate in n-Hexane N/A >98 (pooled fractions)
HPLC C18 (5 µm, 4.6 x 150 mm) Acetonitrile:Water (60:40) Retention Time = 5.8 min >99

Table 2: Illustrative Physical and Analytical Data for Purity Confirmation

Technique Parameter Observed Value Theoretical Value
Melting Point Melting Range 125-127 °C N/A
Elemental Analysis % Carbon 42.68 42.88
% Hydrogen 3.58 3.59
% Nitrogen 18.65 18.75

It is important to note that the values presented in these tables are illustrative and based on general procedures for similar compounds. The actual experimental values for this compound would need to be determined empirically. The combination of these chromatographic and other analytical techniques provides a comprehensive assessment of the purity of this compound, which is essential for its use in further research and development.

Computational and Theoretical Chemistry Studies of 6 Bromo 3 Ethylpyrazolo 1,5 a Pyrimidine

Quantum Mechanical (QM) Calculations and DFT Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. While specific DFT studies on 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine are not extensively available in the current literature, the broader class of pyrazolo[1,5-a]pyrimidines has been the subject of such computational analyses. These studies help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The initial step in most QM calculations involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The pyrazolo[1,5-a]pyrimidine (B1248293) core is a planar bicyclic system. The primary conformational flexibility in this compound arises from the rotation of the ethyl group at the 3-position.

Conformational analysis would identify the preferred orientation of this ethyl group relative to the pyrimidine (B1678525) ring. The rotational barrier of the C-C bond of the ethyl group is expected to be relatively low, suggesting that multiple conformations may exist in equilibrium at room temperature. The lowest energy conformer would likely feature a staggered arrangement to minimize steric hindrance.

ParameterPredicted Value
Planarity of Pyrazolo[1,5-a]pyrimidine CoreNear Planar
Orientation of 3-ethyl groupLikely staggered conformation to minimize steric interactions
Key Dihedral Angle (C-C-C-H of ethyl group)Expected to be around 60°, 180°, 300° for staggered conformations

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For the pyrazolo[1,5-a]pyrimidine scaffold, the HOMO is typically distributed over the electron-rich pyrazole (B372694) ring, while the LUMO is located on the more electron-deficient pyrimidine ring. The presence of the electron-donating ethyl group at the 3-position would be expected to raise the HOMO energy level, while the electron-withdrawing bromine atom at the 6-position would lower the LUMO energy level. This combined effect would likely result in a reduced HOMO-LUMO gap compared to the unsubstituted parent compound, potentially enhancing its reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions (red), making them potential sites for hydrogen bonding interactions.

DescriptorPredicted PropertyImplication
HOMO Energy Relatively HighGood electron donor
LUMO Energy Relatively LowGood electron acceptor
HOMO-LUMO Gap ModerateSuggests good chemical reactivity and kinetic stability
MEP Negative Regions Nitrogen atoms of the pyrimidine ringPotential for hydrogen bond acceptor interactions
MEP Positive Regions Hydrogen atoms of the ethyl group and pyrazole ringPotential for hydrogen bond donor interactions

DFT calculations can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions can be invaluable in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would aid in the assignment of experimental spectra. For instance, the protons of the ethyl group would be expected to show a characteristic triplet and quartet pattern.

IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies for the C-H, C=C, C=N, and C-Br bonds within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the photophysical properties of the compound.

Molecular Dynamics Simulations to Explore Conformational Space

While specific molecular dynamics (MD) simulation studies for this compound have not been reported, this computational technique would be highly beneficial for exploring its conformational landscape in a dynamic environment, such as in solution. MD simulations track the movements of atoms in a molecule over time, providing a detailed picture of its flexibility and the different shapes it can adopt.

For this compound, an MD simulation would primarily investigate the rotational dynamics of the ethyl group and any subtle puckering of the pyrazolo[1,5-a]pyrimidine ring system. Understanding the accessible conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of a biological target.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is widely employed in drug discovery to understand the binding mechanisms of potential drug candidates. The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binder," frequently found in kinase inhibitors. nih.gov

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively studied as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs). nih.govmdpi.com Molecular docking studies of these compounds have revealed a common binding mode within the ATP-binding pocket of these kinases.

The pyrazolo[1,5-a]pyrimidine core typically forms one or more hydrogen bonds with the backbone of the kinase's hinge region. This interaction mimics the binding of the adenine (B156593) base of ATP. For this compound, the nitrogen atoms in the pyrimidine ring are the most likely hydrogen bond acceptors.

The substituents at the 3 and 6 positions play a crucial role in modulating the binding affinity and selectivity.

The 3-ethyl group is expected to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues.

The 6-bromo group can also contribute to binding through halogen bonding, a type of non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen.

Interaction TypeKey Residues in Kinase Active Site (General)Role of this compound
Hydrogen Bonding Hinge Region (e.g., Leu83 in CDK2, Met592 in TRKA)Nitrogen atoms of the pyrimidine ring act as acceptors.
Hydrophobic Interactions Hydrophobic pockets near the hinge regionThe 3-ethyl group interacts with nonpolar residues.
Halogen Bonding Carbonyl oxygens or other electron-rich atomsThe 6-bromo group can act as a halogen bond donor.
Van der Waals Contacts General active site residuesThe entire molecule makes favorable contacts with the protein surface.

Analysis of Hydrogen Bonding Networks, Hydrophobic Interactions, and π-π Stacking

Computational analyses of this compound and its derivatives reveal intricate networks of non-covalent interactions crucial for their biological activity. These interactions, including hydrogen bonding, hydrophobic contacts, and π-π stacking, dictate the binding affinity and selectivity of these compounds for their target proteins.

Hydrogen Bonding: The pyrazolo[1,5-a]pyrimidine scaffold is a key player in forming hydrogen bonds. For instance, the N1 atom of the core structure is frequently observed to form a hydrogen bond with the hinge region of protein kinases, a critical interaction for inhibitory activity. nih.govmdpi.com Molecular docking simulations have shown that derivatives of this scaffold can engage in hydrogen bonding with specific amino acid residues like Met592 in tropomyosin receptor kinases (Trks). nih.govmdpi.com Additionally, modifications to the scaffold, such as the introduction of a morpholine (B109124) group, can create new hydrogen bonding opportunities. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, interacting with residues like Val-828 in PI3Kδ. mdpi.com

π-π Stacking: The aromatic nature of the pyrazolo[1,5-a]pyrimidine ring system makes it amenable to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site of enzymes. These interactions are significant for the stabilization of the ligand-protein complex. nih.govmdpi.com The planar structure of the fused ring system is well-suited for such stacking, which contributes to the binding affinity. nih.gov

The interplay of these non-covalent interactions is summarized in the table below, highlighting the key structural features and their roles in molecular recognition.

Interaction TypeKey Structural FeatureInteracting Residues (Examples)Significance
Hydrogen BondingPyrazolo[1,5-a]pyrimidine N1 atomMet592 (Trks) nih.govmdpi.comHinge region binding, essential for kinase inhibition
Morpholine oxygen atomVal-828 (PI3Kδ) mdpi.comEnhanced binding affinity
Hydrophobic InteractionsEthyl and Bromo groupsHydrophobic pocketsIncreased potency
Pyridine ring substituentPotency enhancement nih.govmdpi.com
Methyl group on macrocycleImproved activity mdpi.com
π-π StackingFused aromatic ring systemAromatic residues (e.g., Phe, Tyr, Trp)Stabilization of ligand-protein complex nih.govmdpi.com

Application of QM-based Scoring Protocols for Ligand Design

While specific applications of Quantum Mechanics (QM)-based scoring protocols directly to this compound are not extensively detailed in the available literature, the broader context of computational drug design for pyrazolo[1,5-a]pyrimidine derivatives points towards the utility of such advanced methods. QM-based approaches offer a higher level of accuracy in predicting binding energies and elucidating the electronic properties of ligand-receptor interactions compared to classical molecular mechanics force fields.

These protocols are particularly valuable for:

Accurate Prediction of Binding Affinities: By calculating the quantum mechanical energy of the ligand-protein complex, a more precise estimation of binding affinity can be achieved. This is crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Understanding Electronic Effects: QM methods can model charge distribution, polarization, and charge transfer effects that are often critical in ligand binding but are not explicitly handled by classical methods. For instance, understanding the electronic influence of the bromine and ethyl substituents on the pyrazolo[1,5-a]pyrimidine core can guide the design of derivatives with improved properties.

Refining Docking Poses: QM calculations can be used to refine the geometry of docked poses, leading to a more accurate representation of the binding mode. This is particularly important for understanding the specific interactions that govern ligand recognition.

The insights gained from QM-based scoring can be integrated into a rational drug design workflow, enabling the in silico design of novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound and its analogs. nih.gov By building and analyzing computational models, researchers can understand how different structural modifications impact the biological activity of these compounds.

Elucidating the Influence of Substitution Patterns on Molecular Interactions

The substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold significantly influences its interaction with biological targets. nih.gov Computational studies have been pivotal in understanding these influences.

Position 2: Modifications at this position have been explored to optimize activity. For example, in a series of PI3Kδ inhibitors, various substituents at the C(2) position were designed and synthesized, revealing that the potency of the inhibitors can vary significantly despite the size of the substituent. mdpi.com

Position 3: The ethyl group in the parent compound can be replaced with other functionalities to modulate activity. For instance, the presence of a carboxamide group at this position has been shown to enhance Trk inhibition. nih.gov Replacing an ester group with a cyano group at this position has also resulted in a notable increase in activity against CDK2 and TRKA kinases. nih.gov

Position 5: This position is crucial for introducing larger substituents that can interact with specific pockets in the target protein. Docking studies have shown that indole (B1671886) derivatives at the C(5) position can form additional hydrogen bonds, leading to increased selectivity for PI3Kδ. nih.gov Benzimidazole derivatives at this position have also been found to be highly active. mdpi.com

Position 6: The bromo group at this position can be varied. While specific computational studies on the 6-bromo substituent are limited, the general principle of modifying halogen substituents to fine-tune electronic properties and binding interactions is a common strategy in drug design. nih.gov

Position 7: The reactivity of this position allows for the introduction of various groups. For example, a morpholine ring at this position is critical for interaction with the catalytic site of PI3K. mdpi.com

The following table summarizes the influence of substitution patterns on molecular interactions based on computational and experimental findings.

Position of SubstitutionExample SubstituentEffect on Molecular InteractionTarget Protein (Example)
2Varied amine subunitsPotency modulation mdpi.comPI3Kδ
3CarboxamideEnhanced Trk inhibition nih.govTrkA
3CyanoIncreased activity nih.govCDK2/TRKA
5IndoleAdditional hydrogen bonding, increased selectivity nih.govPI3Kδ
5BenzimidazoleHigh activity mdpi.comPI3Kδ
7MorpholineInteraction with catalytic site mdpi.comPI3K

Design Principles for Modulating Ligand Selectivity

Computational studies have been instrumental in establishing design principles for modulating the selectivity of pyrazolo[1,5-a]pyrimidine-based ligands.

A key strategy for achieving selectivity is to exploit differences in the amino acid residues of the target protein compared to off-target proteins. For instance, the selectivity of PI3Kδ inhibitors can be enhanced by designing ligands that interact with the tryptophan shelf (Trp-760). mdpi.com Steric hindrance in this region can disfavor binding to other PI3K isoforms, thus leading to selectivity for PI3Kδ. mdpi.com

Another important principle is the strategic placement of substituents to form specific interactions that are unique to the target protein. The introduction of an indole heterocycle at the C(5) position of the pyrazolo[1,5-a]pyrimidine core, for example, can lead to the formation of an additional hydrogen bond with Asp-787 in PI3Kδ, an interaction that is not as favorable in other PI3K isoforms. nih.gov This targeted interaction is a key driver of selectivity.

Exploiting unique features of the target protein's active site.

Introducing substituents that form specific, selectivity-driving interactions.

Optimizing the shape and conformational properties of the ligand to fit the target's binding pocket.

Applications of the Pyrazolo 1,5 a Pyrimidine Scaffold in Academic Chemical Biology and Materials Science Research

Development of Chemical Probes and Tool Compounds

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a foundational structure for the development of chemical probes and tool compounds used to investigate biological processes. Its adaptability allows for systematic modifications to achieve high potency and selectivity for specific biological targets. nih.gov An example of this is in the development of antagonists for the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in metabolic and immune system regulation. rsc.org Through virtual screening and subsequent optimization, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified and systematically modified to achieve a low nanomolar inhibitory potency (IC50 = 31 nM), providing a valuable tool for studying AHR signaling pathways. rsc.org

Exploration as Protein Kinase Inhibitors for Research Purposes

A significant area of research for the pyrazolo[1,5-a]pyrimidine scaffold is its application as a core structure for protein kinase inhibitors. rsc.org Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer, making them important targets for therapeutic research. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine framework is an attractive scaffold for kinase inhibitors because it can act as an ATP-competitive inhibitor, interacting with the hinge region of the kinase's ATP-binding site. nih.govresearchgate.net

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to generate inhibitors against a wide array of specific kinase families, enabling detailed investigation of their biological functions.

Tropomyosin Receptor Kinase (Trk): This family of receptor tyrosine kinases (TrkA, TrkB, TrkC) is a key target in cancer research. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a core component of multiple Trk inhibitors, where it is essential for forming a hinge interaction with the Met592 residue in the kinase domain. mdpi.comnih.gov Modifications at other positions on the ring system have been shown to enhance potency and selectivity; for instance, adding a picolinamide (B142947) group at the third position or a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position significantly increases TrkA inhibitory activity. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of CDKs, particularly CDK2, which is involved in cell cycle regulation. ekb.egekb.eg Research has shown that substitutions around the core scaffold are critical for inhibitory activity. muni.cz For example, inhibitors with an ethyl or bromo group at the 3-position, substituted biphenyls at the 5-position, and specific amines at the 7-position have been designed and synthesized to probe the structure-activity relationships of CDK2 inhibition. muni.cz

Pim-1 Kinase: This serine/threonine kinase is a proto-oncogene implicated in cell survival and proliferation. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective core for Pim-1 inhibitors. nih.gov Structure-activity relationship studies have demonstrated that substituents at the 5-position are more critical for Pim-1 inhibition than those at the 3-position. nih.gov Optimized compounds exhibit nanomolar inhibitory activity and can suppress the phosphorylation of downstream targets in cell-based assays. nih.govresearchgate.net

EGFR, B-Raf, and MEK: The scaffold has also been employed to target other key kinases in oncogenic signaling pathways. nih.govrsc.org Derivatives targeting Epidermal Growth Factor Receptor (EGFR) have shown potential in non-small cell lung cancer models, while those targeting B-Raf and MEK are relevant in melanoma research. nih.govrsc.org The ability to modify the scaffold allows for fine-tuning of selectivity and potency against these different kinases. rsc.orgresearchgate.net

Scaffold/CompoundTarget KinaseInhibitory Activity (IC50)Key Structural Features
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidineTrkA1.7 nMAmide bond of picolinamide at the 3-position enhances activity. mdpi.comnih.gov
Aryl hydrocarbon receptor antagonist 7aAHR31 nMSystematically optimized pyrazolo[1,5-a]pyrimidine core. rsc.org
3,5-disubstituted Pyrazolo[1,5-a]pyrimidine (Compound 9)Pim-127 nMSubstitution at both 3- and 5-positions is crucial for potency. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCDK2VariesEthyl or bromo groups at position 3 are part of the rational design. muni.cz

The synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold allows for the rational design of inhibitors that can simultaneously target multiple kinases. nih.gov This approach is valuable in academic research for studying complex signaling networks and overcoming potential resistance mechanisms. For example, certain pyrazolo[1,5-a]pyrimidine compounds developed as Pim-1 inhibitors were also found to strongly inhibit Flt-3 kinase, another important target in hematological malignancies. nih.gov This dual activity provides a tool to investigate the combined effects of inhibiting both signaling pathways.

Role in Combinatorial Chemistry and Library Design

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure for combinatorial library design due to its synthetic accessibility and the ability to introduce diverse functional groups at multiple positions. nih.govnih.gov This has facilitated the large-scale, solution-phase parallel synthesis of extensive compound libraries. nih.gov One reported effort successfully generated a library of over 2,200 distinct 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides. nih.gov Such libraries are invaluable resources in academic research for high-throughput screening campaigns to identify novel modulators of various biological targets. acs.org

Exploration of Photophysical Properties and Applications in Material Science Research

Beyond its biological applications, the pyrazolo[1,5-a]pyrimidine core has attracted significant attention in materials science due to its favorable photophysical properties. mdpi.com These compounds can serve as the basis for novel organic fluorophores with tunable characteristics. researchgate.net

Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a versatile class of fluorescent dyes. nih.gov They often exhibit high fluorescence quantum yields in both solution and the solid state, along with excellent photostability, making them comparable to some commercial probes. rsc.orgrsc.org

The photophysical properties can be tuned by altering the substitution patterns on the heterocyclic core. nih.gov For instance, incorporating electron-donating groups at the 7-position can improve both absorption and emission behaviors, while the introduction of unsaturated groups at the 5- and 7-positions can produce red-shifted, longer-wavelength dyes. nih.govrsc.org This tunability allows for the rational design of fluorescent probes for specific applications in bio-imaging and as chemosensors. researchgate.net

Pyrazolo[1,5-a]pyrimidine DerivativeKey FeatureQuantum Yield (ΦF)Application
Derivatives with electron-donating groups at position 7Improved absorption and emissionUp to 0.97General fluorescent probes. rsc.org
Derivatives with simple aryl groupsGood solid-state emission0.18 to 0.63 (in solid state)Solid-state emitters for organic materials. rsc.org
Derivatives with unsaturated groups at positions 5 and 7Red-shifted emissionVariableLong-wavelength fluorescent dyes. nih.gov

Optoelectronic Material Precursors

The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a subject of significant interest in materials science due to its inherent photophysical properties. rsc.org Its rigid and planar fused N-heterocyclic structure provides a robust core for the development of novel fluorophores and optoelectronic materials. nih.govbohrium.com The compound 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine serves as a key precursor in this field, not necessarily as an active material itself, but as a versatile building block for creating a diverse library of functional materials.

The true utility of the 6-bromo substitution lies in its capacity as a synthetic handle for post-synthesis functionalization. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.orgresearchgate.net This allows for the strategic introduction of a wide array of aryl, heteroaryl, or acetylenic groups. These modifications are crucial for fine-tuning the electronic and photophysical properties of the final molecule, including its absorption and emission wavelengths, quantum yield, and solid-state packing characteristics.

Research has demonstrated that the photophysical properties of the pyrazolo[1,5-a]pyrimidine core are highly dependent on the electronic nature of its substituents. rsc.org Specifically, the introduction of electron-donating groups (EDGs) at the 7-position has been shown to significantly enhance fluorescence quantum yields, leading to brighter and more efficient emitters. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to diminish these properties. rsc.org The 3-ethyl group on the precursor molecule has a more subtle, yet important, influence on the material's properties, affecting its solubility and potential for forming ordered solid-state structures, which is critical for applications like organic light-emitting devices (OLEDs).

By using this compound as a starting material, researchers can systematically synthesize and evaluate derivatives to establish clear structure-property relationships, paving the way for the rational design of new materials for optical applications. rsc.org

Table 1: Impact of Substitution on Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives This table, based on data from related pyrazolo[1,5-a]pyrimidine systems, illustrates how different substituents can modulate the solid-state emission quantum yield (QYSS), a key parameter for optoelectronic materials.

Compound ReferenceSubstituent at Position 7Substituent NatureSolid-State Quantum Yield (QYSS)
4a 4-PyridylElectron-Withdrawing0.20
4b 2,4-DichlorophenylElectron-Withdrawing0.63
4d PhenylNeutral0.18
4e 4-MethoxyphenylElectron-Donating0.23

Data adapted from studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines. rsc.org

Design and Synthesis of Photoaffinity Labels or Affinity Probes

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating binding affinity for a wide range of biological targets, particularly protein kinases. nih.govrsc.orgnih.gov This promiscuity makes it an excellent foundation for the design of chemical probes to investigate protein-ligand interactions and elucidate biological pathways. This compound is an ideal starting point for the synthesis of photoaffinity labels (PALs) and affinity probes for such studies.

A photoaffinity label is a specialized chemical tool designed to bind to a specific target protein and, upon irradiation with UV light, form a permanent, covalent bond. This allows for the unambiguous identification of the protein target. The design of a successful probe based on the this compound scaffold involves three key components:

Recognition Element : The core 3-ethylpyrazolo[1,5-a]pyrimidine structure acts as the recognition element, responsible for selectively binding to the active site of a target protein, such as the ATP-binding pocket of a kinase. nih.gov The 3-ethyl group can contribute to hydrophobic interactions within the binding site.

Photoreactive Group : This is a chemically inert group that becomes highly reactive upon UV irradiation. To create a functional probe, a photoreactive moiety (such as a diazirine or benzophenone) would be synthetically attached to the core scaffold.

Affinity Handle : This is a functional group that enables the detection, visualization, and purification of the probe-protein adduct after covalent labeling. Typically, an alkyne or azide (B81097) group is incorporated, allowing for facile attachment of reporter tags (like fluorophores or biotin) via "click chemistry."

The 6-bromo substituent is the critical feature that enables the transformation of the parent compound into a sophisticated chemical probe. Using palladium-catalyzed cross-coupling reactions, the bromine atom can be readily replaced with a linker attached to either the photoreactive group or the affinity handle. researchgate.net This synthetic versatility allows for the modular and efficient construction of a variety of probes to optimize target engagement and labeling efficiency.

The general workflow for using such a probe involves incubating the probe with a complex biological sample (e.g., cell lysate), irradiating with UV light to induce covalent cross-linking to the target protein, and then using the affinity handle to detect and isolate the labeled protein for identification by techniques like mass spectrometry.

Table 2: Functional Components of a Hypothetical Photoaffinity Probe Derived from this compound

ComponentFunctionSynthetic Origin from Precursor
Pyrazolo[1,5-a]pyrimidine Core Binds to the target protein (e.g., kinase ATP site).The core scaffold of the starting material.
3-Ethyl Group Contributes to binding affinity via hydrophobic interactions.Present on the starting material.
Photoreactive Group (e.g., Diazirine) Forms a covalent bond with the target upon UV activation.Attached via functionalization at the 6-position (replacing bromine).
Affinity Handle (e.g., Alkyne) Enables attachment of a reporter tag for detection/purification.Attached via functionalization, often at a different position (e.g., 5 or 7) or via a multi-step modification at the 6-position.

Advanced Research Directions and Future Perspectives for 6 Bromo 3 Ethylpyrazolo 1,5 a Pyrimidine

Optimization of Synthetic Efficiency and Scalability in Research Settings

The advancement of research involving 6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine hinges on efficient and scalable synthetic routes. While the core pyrazolo[1,5-a]pyrimidine (B1248293) structure is typically formed via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, future research will focus on optimizing this process for higher yields, purity, and scalability. nih.gov

Key areas for optimization include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce the environmental impact of synthesizing pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org Applying microwave-assisted protocols to the condensation step leading to this compound could significantly enhance synthetic efficiency in research settings. nih.gov

Green Chemistry Approaches: Future synthetic strategies will likely incorporate principles of green chemistry, such as using environmentally benign solvents (or solvent-free conditions) and developing catalyst-free reactions where possible, to improve the sustainability of the synthesis. nih.govrsc.org

Table 1: Strategies for Synthetic Optimization

StrategyObjectivePotential AdvantagesRelevant Findings for Scaffold
Microwave-Assisted SynthesisAccelerate reaction rates and improve yields.Reduced reaction time, higher efficiency, lower energy consumption.Proven effective for various pyrazolo[1,5-a]pyrimidine syntheses. nih.govrsc.org
Multicomponent Reactions (MCRs)Combine multiple starting materials in a single step.Increased atom economy, reduced waste, simplified procedures.Established for creating highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Solvent-Free ConditionsMinimize or eliminate the use of volatile organic solvents.Reduced environmental impact, simplified workup.Demonstrated in the synthesis of β-enaminone precursors. rsc.org
Palladium-Catalyzed ReactionsEnable efficient C-C and C-N bond formation.High functional group tolerance, broad substrate scope.Used for C-H activation and cross-coupling on the pyrimidine (B1678525) ring. nih.govrsc.org

Development of Novel Functionalization Strategies

The bromine atom at the 6-position of this compound is a key functional handle for introducing structural diversity. Future research will focus on leveraging this site for novel transformations beyond classical methods.

Palladium-Catalyzed Cross-Coupling: The bromo group is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at the C6-position, enabling the systematic exploration of structure-activity relationships (SAR). Research has demonstrated successful Suzuki-Miyaura couplings on related 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, providing a strong precedent for functionalizing the C6 position. nih.gov

C-H Activation: Direct C-H activation offers an atom-economical method for functionalization. Protocols have been developed for the palladium-catalyzed C-H activation of the pyrazolo[1,5-a]pyrimidine core, allowing for selective arylation at positions 3 or 7. nih.gov Future work could explore selective C-H functionalization at other positions of the 6-bromo-3-ethyl derivative, preserving the bromo group for subsequent orthogonal reactions.

Photoredox Catalysis: This emerging field uses visible light to enable novel chemical transformations under mild conditions. Applying photoredox catalysis could open new pathways for the alkylation, arylation, or amination of the pyrazolo[1,5-a]pyrimidine core, potentially offering different reactivity and selectivity profiles compared to traditional thermal methods.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound and its derivatives.

Density Functional Theory (DFT) Calculations: DFT is used to analyze the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold. modern-journals.comkastamonu.edu.tr Such calculations can help rationalize experimental findings, such as regioselectivity in functionalization reactions, and predict photophysical properties. nih.govrsc.org

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of small molecules to the active sites of biological targets like protein kinases. nih.govekb.eg For derivatives of this compound, docking studies can guide the design of potent and selective inhibitors by identifying key interactions with amino acid residues. nih.govekb.egnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrazolo[1,5-a]pyrimidine analogs with their biological activity. These models help identify the key steric and electronic requirements for activity, thereby guiding the design of new compounds with improved potency. mdpi.com

Table 2: Computational Modeling Techniques

TechniqueApplication AreaPredicted Properties/Insights
Density Functional Theory (DFT)Reactivity and Electronic PropertiesHOMO/LUMO energies, charge distribution, reaction mechanisms. modern-journals.comkastamonu.edu.tr
Molecular DockingLigand-Protein InteractionsBinding modes, interaction energies, virtual screening. nih.govnih.gov
QSARStructure-Activity RelationshipsCorrelation of molecular descriptors with biological activity. mdpi.com
Molecular Dynamics (MD) SimulationsSystem Stability and DynamicsConformational stability of ligand-protein complexes. nih.gov

Exploration of New Biological Targets and Pathways for Chemical Biology Research

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as it can interact with a wide range of biological targets. researchgate.net Derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govrsc.org

Potential targets for derivatives of this compound include:

Protein Kinases: Many pyrazolo[1,5-a]pyrimidine-based compounds are potent inhibitors of kinases such as CDKs, Pim-1, B-Raf, EGFR, and TRKA. nih.govnih.govnih.govmdpi.com The core structure can act as an ATP-competitive inhibitor by forming hydrogen bonds in the hinge region of the kinase ATP-binding pocket. nih.govnih.gov

BCL6: The protein-protein interaction between B-cell lymphoma 6 (BCL6) and its corepressors is a therapeutic target in certain lymphomas. A pyrazolo[1,5-a]pyrimidine series was identified from a fragment screen as a binder to BCL6, demonstrating the scaffold's potential in disrupting protein-protein interactions. nih.gov

Aryl Hydrocarbon Receptor (AHR): A pyrazolo[1,5-a]pyrimidine-based compound was discovered through virtual screening to be an AHR antagonist, a promising target in cancer immunology. rsc.org

Toll-like Receptor 4 (TLR4): An AI-powered screening approach recently identified a pyrazolo[1,5-a]pyrimidine derivative that inhibits TLR4-TLR4* homodimerization, highlighting its potential in modulating innate immunity pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These technologies can be applied to accelerate the development of novel derivatives of this compound.

AI-Powered Virtual Screening: As demonstrated in the discovery of TLR4 inhibitors, AI can be used to screen vast virtual libraries of compounds to identify novel hits for specific biological targets. nih.gov This approach can prioritize the synthesis of compounds with a higher probability of being active, saving time and resources.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, selectivity, or pharmacokinetic properties of new pyrazolo[1,5-a]pyrimidine designs. nih.govresearchgate.net This allows for the in silico optimization of compounds before committing to chemical synthesis.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable and efficient synthetic routes for complex molecules. chemrxiv.orgchemcopilot.com By integrating retrosynthesis knowledge, these platforms can help chemists design pathways to novel this compound derivatives, potentially identifying more efficient or innovative routes than those conceived through traditional analysis. chemrxiv.orgmoleculemaker.orgiscientific.org These tools can evaluate multiple strategies based on factors like yield, cost, and complexity. chemcopilot.com

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, bromination at the 6-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions. Ethyl substituents are introduced through alkylation or nucleophilic displacement reactions. Key intermediates are characterized using NMR (1H/13C), mass spectrometry (MS), and X-ray crystallography to confirm regioselectivity and purity .

Q. How do researchers characterize the structural integrity of this compound derivatives?

Structural validation relies on:

  • 1H/13C NMR : To confirm substitution patterns and electronic environments.
  • High-resolution MS : For molecular weight verification.
  • X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., differentiation between C6 and C7 bromination) .
  • IR spectroscopy : To identify functional groups like carbonyl or amine moieties .

Q. What are the primary applications of this compound in medicinal chemistry?

This scaffold serves as a precursor for antitumor agents. For instance, derivatives with electron-withdrawing groups (e.g., Br at C6) enhance binding to kinase targets. Ethyl groups at C3 improve lipophilicity, aiding blood-brain barrier penetration. Biological evaluation typically involves in vitro assays against cancer cell lines (e.g., HEPG2-1), with IC50 values used to assess potency .

Advanced Research Questions

Q. How can regioselective functionalization at C7 of pyrazolo[1,5-a]pyrimidines be achieved?

Regioselective halogenation (Br, Cl, I) at C7 is facilitated by hypervalent iodine reagents (e.g., PhI(OAc)2) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, with electron-donating substituents (e.g., –OMe) on adjacent rings directing halogenation to C6. Yields exceeding 85% are reported for iodination, with NMR and X-ray data confirming selectivity .

Q. What strategies optimize the antitumor activity of this compound derivatives?

  • Substituent engineering : Introducing –CF3 or –CN groups at C5/C7 enhances kinase inhibition (e.g., CDK9).
  • Bioisosteric replacement : Replacing Br with –NH2 improves solubility without sacrificing binding affinity.
  • Hybridization : Conjugation with aminobenzothiazole or piperidinyl moieties increases selectivity for cancer-specific pathways (e.g., CRF1 receptors) .

Q. How do computational tools aid in predicting reactivity and bioactivity?

Databases like PISTACHIO and REAXYS enable predictive modeling of:

  • Reaction feasibility : Assessing plausible pathways for introducing substituents.
  • ADMET properties : Estimating solubility, metabolic stability, and toxicity.
  • Docking studies : Simulating interactions with targets like CDK2 or HIV-1 NNRTIs to prioritize synthetic targets .

Q. How are contradictions in biological data resolved for structurally similar derivatives?

Discrepancies in IC50 values (e.g., 7c vs. 18a in ) are analyzed by:

  • Electronic effects : Electron-withdrawing groups may reduce cell permeability despite enhancing target binding.
  • Steric hindrance : Bulky substituents at C3/C5 can block active-site access.
  • Assay variability : Standardizing protocols (e.g., cell line passage number, incubation time) minimizes experimental noise .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how are they addressed?

  • Low yields in cyclocondensation : Ultrasonic irradiation or microwave assistance reduces reaction time and improves yields (e.g., 88% for aminal formation in ).
  • Byproduct formation : Column chromatography or recrystallization from hexane/ethanol mixtures enhances purity .

Q. How is the stability of this compound assessed under physiological conditions?

  • pH-dependent degradation studies : Monitoring decomposition in buffers (pH 2–9) via HPLC.
  • Metabolic stability assays : Liver microsome incubations identify vulnerable sites (e.g., ester hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.